![molecular formula C21H17N5OS B2918240 1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 570363-42-7](/img/structure/B2918240.png)
1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
カタログ番号 B2918240
CAS番号:
570363-42-7
分子量: 387.46
InChIキー: GWIJCZQJFXZZDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone” is a heterocyclic compound. It contains an indole ring and a pyrazolo[3,4-d]pyrimidine ring, which are connected by a thioether and a ketone group . These types of compounds are often used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of similar compounds often involves novel and uncomplicated methods . For instance, a catalytic combination of eosin Y–Yb(OTf)3 has been developed to catalyse the visible light mediated synthesis of indole substituted heterobiaryl-pyrazolo[3,4-b]pyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by an indole ring and a pyrazolo[3,4-d]pyrimidine ring. These motifs are versatile and easy to prepare, and they can create a further ring extension like electron gaining and donating in pyrazolo pyridine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its heterocyclic structure. The current reaction proceeds through a dual, Lewis acid and oxidative photo-catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and pyrazolo[3,4-d]pyrimidine rings could impact its reactivity .科学的研究の応用
Synthesis and Heterocyclic Derivatives
- The synthesis of heterocyclic compounds starting from similar core structures has shown a variety of chemical reactions leading to potentially bioactive molecules. For example, the synthesis of 1H-pyrazolo[3,4-b]pyridin-5-yl derivatives involves reactions with phenyl isothiocyanate to give thiourea derivatives, further leading to thiazole derivatives through reactions with active halogen-containing compounds (Attaby et al., 2006).
Biological Evaluation and Antioxidant Activity
- Novel candidates of 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed to investigate their potential activities as antioxidants. This research aimed at creating high-efficiency antioxidants, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), due to the efficiency of key heterocycles in inhibiting ROS. One candidate showed higher antioxidant activity than ascorbic acid, demonstrating the potential of such compounds in medicinal chemistry (Aziz et al., 2021).
Insecticidal Evaluation
- The compound's derivatives have also been evaluated for their insecticidal activity. Pyrazole-based tetrahydropyrimidine derivatives, for instance, have shown significant mortality against certain pests, underscoring the compound's potential in developing new insecticidal agents (Halim et al., 2020).
Antimicrobial and Anticancer Applications
- Derivatives of the compound have been synthesized and tested for antimicrobial and anticancer activities. This includes exploring the synthesis of novel 1H-3-Indolyl derivatives as significant antioxidants and potential cytochrome c peroxidase inhibitors. Molecular docking studies propose mechanisms of action, highlighting the application of these compounds in antimicrobial and anticancer drug development (Abdelhamid et al., 2016).
Molecular Docking and SAR Studies
- Synthesis, characterization, and docking studies guided antimicrobial activities of thiazolo-pyrimidine analogues underscore the importance of structure-activity relationship (SAR) analysis. These studies help in identifying promising antibacterial and antifungal agents, providing insights into optimizing new compounds for enhanced activity (Bhadraiah et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-19(25-11-10-15-6-4-5-9-18(15)25)13-28-21-17-12-24-26(20(17)22-14-23-21)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJCZQJFXZZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

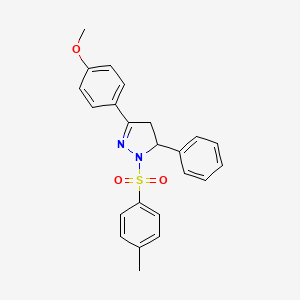
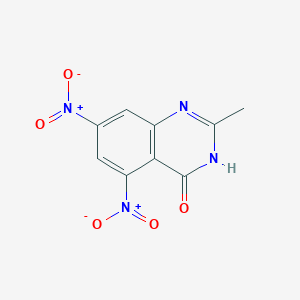

![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)
![(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2918165.png)
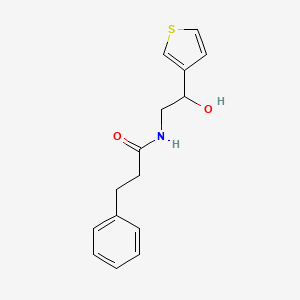
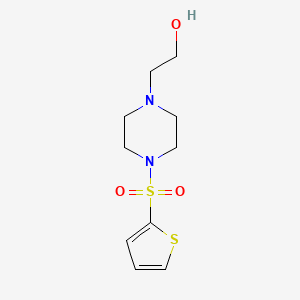
![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)
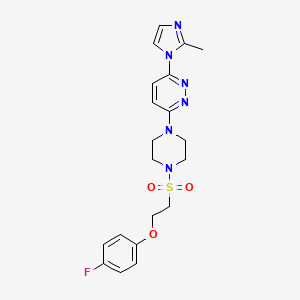
![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)
![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)
![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)